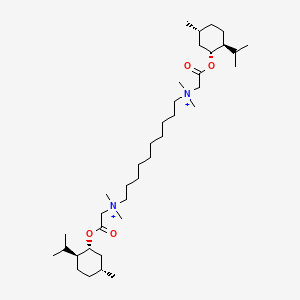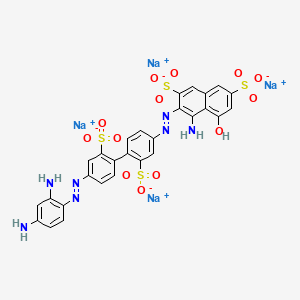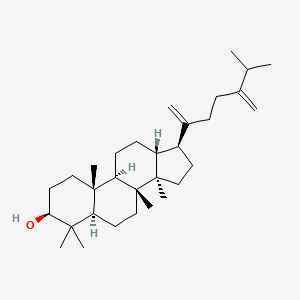
24-Methylenedammarenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24-Methylenedammarenol is a triterpene alcohol that was first isolated from shea butter.
Preparation Methods
Synthetic Routes and Reaction Conditions: 24-Methylenedammarenol can be isolated from natural sources such as shea butter. The isolation process involves preparative argentation thin layer chromatography (TLC) for the fractionation of triterpene acetates . The samples are introduced directly from shea butter into the ion source through a vacuum lock, and the structure is confirmed using gas-liquid chromatography (GLC) under specific operating conditions .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from shea butter. The process involves continuous flow development preparative TLC using hexane:benzene (7:3) as the solvent . The separated zones are observed under ultraviolet light and quantitatively extracted with ether .
Chemical Reactions Analysis
Types of Reactions: 24-Methylenedammarenol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex triterpenes and steroids.
Biology: Research has explored its role in cellular processes and its potential as a bioactive compound.
Medicine: Studies have investigated its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 24-Methylenedammarenol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
24-Methylenedammarenol can be compared with other similar triterpene alcohols, such as:
Amyrin: A triterpene alcohol found in various plant resins.
Butyrospermol: A triterpene alcohol present in shea butter and other plant sources.
Uniqueness: this compound is unique due to its specific structure and the presence of a methylene group at the 24th position. This structural feature distinguishes it from other triterpene alcohols and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
58346-04-6 |
|---|---|
Molecular Formula |
C31H52O |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methyl-5-methylidenehept-1-en-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-30(8)24(23)12-13-26-29(7)17-16-27(32)28(5,6)25(29)15-19-31(26,30)9/h20,23-27,32H,3-4,10-19H2,1-2,5-9H3/t23-,24-,25+,26-,27+,29+,30-,31-/m1/s1 |
InChI Key |
RBDGMBLJLFFILO-HVCSHQRCSA-N |
Isomeric SMILES |
CC(C)C(=C)CCC(=C)[C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(C)C(=C)CCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



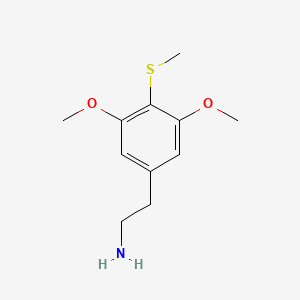
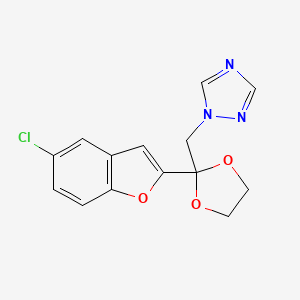
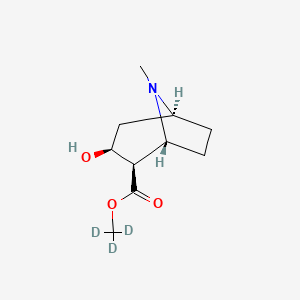
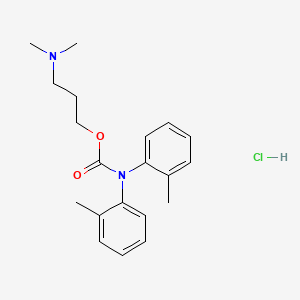
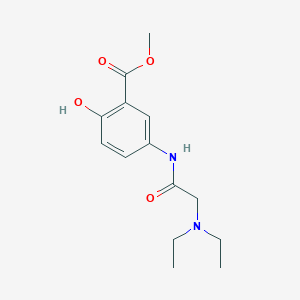


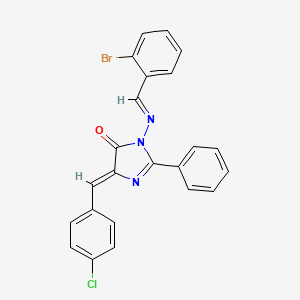

![Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate](/img/structure/B12772267.png)
